4-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
4-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as EPB or EPB-53. This compound has been found to have potential applications in the field of cancer research, specifically in the development of new cancer therapies. The purpose of
Mechanism of Action
EPB-53 works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many different proteins that are important for cancer cell growth and survival. By inhibiting the activity of Hsp90, EPB-53 disrupts the function of these proteins and ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
EPB-53 has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of Hsp90, it has also been found to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is an important process for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
EPB-53 has several advantages for lab experiments. It has been extensively studied in the literature and its synthesis method has been optimized for high yields. It has also been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, there are also some limitations to using EPB-53 in lab experiments. It is a relatively new compound and its long-term effects are not yet fully understood. Additionally, it is a sulfonamide compound, which can be difficult to work with due to its solubility properties.
Future Directions
There are several future directions for the study of EPB-53. One potential direction is to further study its mechanism of action and its effects on different types of cancer cells. Another direction is to explore the potential of EPB-53 in combination with other cancer therapies, such as traditional chemotherapy drugs or immunotherapy. Additionally, there is potential for the development of new analogs of EPB-53 that may have even greater efficacy in inhibiting the growth of cancer cells. Overall, EPB-53 is a promising compound for the development of new cancer therapies and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of EPB-53 involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with 4-(pyrrolidin-1-yl)pyrimidine-2-amine to form the intermediate compound, 4-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl 4-nitrobenzenesulfonate. This intermediate is then reduced using palladium on carbon and hydrogen gas to form the final product, 4-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide. The synthesis method has been optimized to produce high yields of the final product and has been extensively studied in the literature.
Scientific Research Applications
EPB-53 has been found to have potential applications in cancer research. Specifically, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been studied in several different types of cancer, including breast cancer, lung cancer, and colon cancer. EPB-53 has been found to be particularly effective in inhibiting the growth of cancer cells that are resistant to traditional chemotherapy drugs. This makes it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
4-ethyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-14-5-7-15(8-6-14)24(22,23)19-13-16-18-10-9-17(20-16)21-11-3-4-12-21/h5-10,19H,2-4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBRAMBTYMFTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CC(=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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